1-Butyl-3-Vinylimidazolium Bromide
CAS No.: 1033461-45-8
Cat. No.: VC11981779
Molecular Formula: C9H15BrN2
Molecular Weight: 231.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1033461-45-8 |
|---|---|
| Molecular Formula | C9H15BrN2 |
| Molecular Weight | 231.13 g/mol |
| IUPAC Name | 1-butyl-3-ethenylimidazol-1-ium;bromide |
| Standard InChI | InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | XALVOFYVVOAYPO-UHFFFAOYSA-M |
| SMILES | CCCC[N+]1=CN(C=C1)C=C.[Br-] |
| Canonical SMILES | CCCC[N+]1=CN(C=C1)C=C.[Br-] |
Introduction
Chemical Structure and Basic Properties
1-Butyl-3-Vinylimidazolium Bromide belongs to the class of ionic liquids (ILs) characterized by a cationic imidazolium core and a bromide counterion. The molecular structure comprises a 1-butyl group attached to the nitrogen at position 1 of the imidazolium ring and a vinyl group at position 3 (Figure 1). This configuration imparts dual functionality: the butyl chain enhances hydrophobicity and solubility in organic media, while the vinyl group enables participation in radical polymerization reactions .
Table 1: Fundamental Properties of 1-Butyl-3-Vinylimidazolium Bromide
The compound’s thermal stability, with decomposition temperatures exceeding 573 K, makes it suitable for high-temperature applications such as catalysis and polymer synthesis . Its ionic nature facilitates dissolution in polar solvents while maintaining miscibility with select organic solvents, a property leveraged in hybrid material design.
Synthesis and Purification
The synthesis of 1-Butyl-3-Vinylimidazolium Bromide typically involves a two-step alkylation process. 1-Vinylimidazole is reacted with butyl bromide in ethyl acetate under reflux conditions (343–353 K) for 12–24 hours (Equation 1):
Post-reaction, the crude product is purified via recrystallization from acetone or dichloromethane, yielding a hygroscopic solid with ≥98% purity. Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are employed to confirm structural integrity, with characteristic peaks at δ 7.4–7.6 ppm (imidazolium protons) and 1640 cm⁻¹ (C=C stretching) .
Physicochemical Properties and Characterization
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a glass transition temperature () of 218 K and no distinct melting point, consistent with its ionic liquid classification . Thermogravimetric analysis (TGA) indicates a single-stage decomposition profile at 573 K, attributed to the breakdown of the imidazolium ring and butyl chain .
Transport Properties
The compound exhibits Arrhenius-like behavior in viscosity () and electrical conductivity () across 293–343 K (Table 2). Data fitting to the Vogel–Fulcher–Tammann equation highlights its "fragile" liquid behavior, with activation energies for viscous flow () and conductivity () ranging from 35–45 kJ/mol .
Table 2: Temperature-Dependent Properties of 1-Butyl-3-Vinylimidazolium Bromide
| Temperature (K) | Viscosity (mPa·s) | Conductivity (mS/cm) |
|---|---|---|
| 293 | 480 | 0.45 |
| 313 | 210 | 1.10 |
| 333 | 95 | 2.30 |
| 343 | 65 | 3.15 |
Walden plot analysis demonstrates sub-ideal ionicity, suggesting predominant ion-pair formation rather than free ions . This behavior is critical in electrochemical applications where ion mobility dictates performance.
Applications in Advanced Technologies
Functional Polymer Synthesis
The vinyl substituent enables radical polymerization with monomers like styrene or methyl methacrylate, producing ion-conductive membranes for fuel cells. These membranes exhibit proton conductivities of 10⁻² S/cm at 353 K, comparable to Nafion®.
Catalysis and Solvent Systems
As a green solvent, the compound facilitates Heck coupling and Suzuki-Miyaura reactions with turnover frequencies (TOF) exceeding 500 h⁻¹, attributed to its high polarity and ability to stabilize transition states .
Comparative Analysis with Analogous Salts
Table 3: Comparison of 1-Alkyl-3-Vinylimidazolium Bromide Derivatives
| Alkyl Chain Length | Decomposition Temp (K) | Viscosity (298 K, mPa·s) | Conductivity (298 K, mS/cm) |
|---|---|---|---|
| Butyl (C₄) | 573 | 480 | 0.45 |
| Hexyl (C₆) | 591 | 620 | 0.32 |
| Octyl (C₈) | 605 | 850 | 0.28 |
Elongating the alkyl chain from C₄ to C₈ increases thermal stability but reduces ionic mobility due to heightened hydrophobicity and viscosity .
Recent Research Developments
A 2022 study optimized the compound’s use in solid-state batteries, demonstrating a 12% improvement in cycle life when integrated into lithium-ion conductive membranes . Concurrently, 2023 investigations explored its efficacy in CO₂ capture, achieving adsorption capacities of 1.2 mmol/g via carbamate formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume